

A Comparative Efficacy Analysis: 2-Hydrazino Adenosine Derivatives vs. Regadenoson

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Compound of Interest

Compound Name: **2-Hydrazino Adenosine**

Cat. No.: **B043799**

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In the landscape of A2A adenosine receptor agonists, both **2-Hydrazino Adenosine** derivatives and Regadenoson have emerged as significant compounds with potent vasodilatory effects, crucial for diagnostic and therapeutic applications. This guide provides a detailed, objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative data for **2-Hydrazino Adenosine** derivatives and Regadenoson, focusing on their binding affinity for the A2A adenosine receptor and their functional effects.

Table 1: A2A Adenosine Receptor Binding Affinity

Compound	Receptor Species	Ki (nM)
2-[N'-(3-(4-nitrophenyl)allylidene)hydrazino]adenosine (5g)	Rat	23[1]
Regadenoson	Human	~290 - 1730[2][3][4]

Table 2: Selectivity for A2A vs. A1 Adenosine Receptors

Compound	A1 Receptor Ki (nM)	A2A Receptor Ki (nM)	Selectivity Ratio (A1 Ki / A2A Ki)
2-[N'-(3-arylallylidene)hydrazin o]adenosines	Weak interaction	Low nanomolar range	High (specific values not provided)[1]
Regadenoson	>16,460[5]	1269[5]	~13[2]

Table 3: Functional Efficacy - Vasodilation and Coronary Blood Flow

Compound	Experimental Model	Efficacy Metric	Result
2-[N'-(2-furylmethylidene)hydr azino]adenosine (4b)	Rat aorta (in vitro)	Vasorelaxation	Potent induction[1]
2-[N'-(3-phenylallylidene)hydra zino]adenosine (5a)	Rat aorta (in vitro)	Vasorelaxation	Potent induction[1]
2-[N'-(3-(2-furyl)allylidene)hydrazino]adenosine (5b)	Rat aorta (in vitro)	Vasorelaxation	Potent induction[1]
Regadenoson	Conscious dogs (in vivo)	Coronary Blood Flow	Dose-dependent increase[6]
Regadenoson	Humans (in vivo)	Peak Coronary Blood Flow Velocity	Up to 3.4-fold increase[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.

Radioligand Binding Assay for 2-Hydrazino Adenosine Derivatives

This protocol was utilized to determine the binding affinity of 2-[N'-(3-arylallylidene)hydrazino]adenosines for A1 and A2A adenosine receptors in rat tissues.[\[1\]](#)

- Tissues: Rat cerebral cortex (for A1 receptors) and striatum (for A2A receptors) were homogenized in 50 mM Tris-HCl buffer.
- Radioligand: [³H]CHA for A1 receptors and [³H]CGS 21680 for A2A receptors.
- Procedure:
 - Membrane suspensions were incubated with the respective radioligand and varying concentrations of the test compounds.
 - Non-specific binding was determined in the presence of a high concentration of a non-labeled agonist (CHA or CGS 21680).
 - After incubation, the mixture was filtered, and the radioactivity bound to the filters was measured by liquid scintillation spectrometry.
 - IC₅₀ values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

In Vitro Vasodilation Assay for 2-Hydrazino Adenosine Derivatives

This assay assessed the functional effect of 2-[N'-(3-arylallylidene)hydrazino]adenosines on rat aortic rings.[\[1\]](#)

- Preparation: Thoracic aortas from male Sprague-Dawley rats were excised and cut into rings.
- Apparatus: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

- Procedure:
 - Aortic rings were pre-contracted with phenylephrine.
 - Cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds.
 - The relaxation response was measured as a percentage of the pre-contraction.

cAMP Accumulation Assay for Regadenoson

This assay is a standard method to determine the functional activity of A2A receptor agonists by measuring the downstream second messenger, cyclic AMP.

- Cell Line: PC12 cells, which endogenously express the A2A adenosine receptor.[\[2\]](#)
- Procedure:
 - Cells are plated in multi-well plates and incubated.
 - Cells are then treated with varying concentrations of Regadenoson in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
 - Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
 - The amount of cAMP produced is proportional to the activation of the A2A receptor.

Regadenoson Clinical Trial Protocol (ADVANCE MPI)

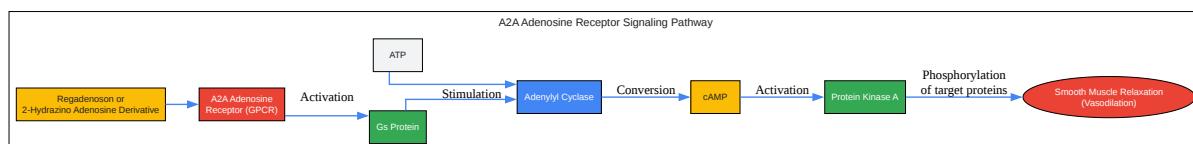
The ADenoscan Versus regAdenoson Comparative Evaluation for Myocardial Perfusion Imaging (ADVANCE MPI) trials were pivotal phase 3 studies to assess the efficacy and safety of Regadenoson.[\[8\]](#)[\[9\]](#)

- Study Design: Multicenter, double-blind, randomized, non-inferiority trials.
- Participants: Patients with known or suspected coronary artery disease requiring pharmacologic stress myocardial perfusion imaging (MPI).

- Protocol:
 - All patients underwent a baseline MPI scan using adenosine.
 - Patients were then randomized (2:1 ratio) to receive either a second MPI scan with Regadenoson or another scan with adenosine.
 - Regadenoson was administered as a single 400 µg intravenous bolus.
 - The primary endpoint was the agreement rate in detecting reversible perfusion defects between the initial adenosine scan and the subsequent randomized scan.

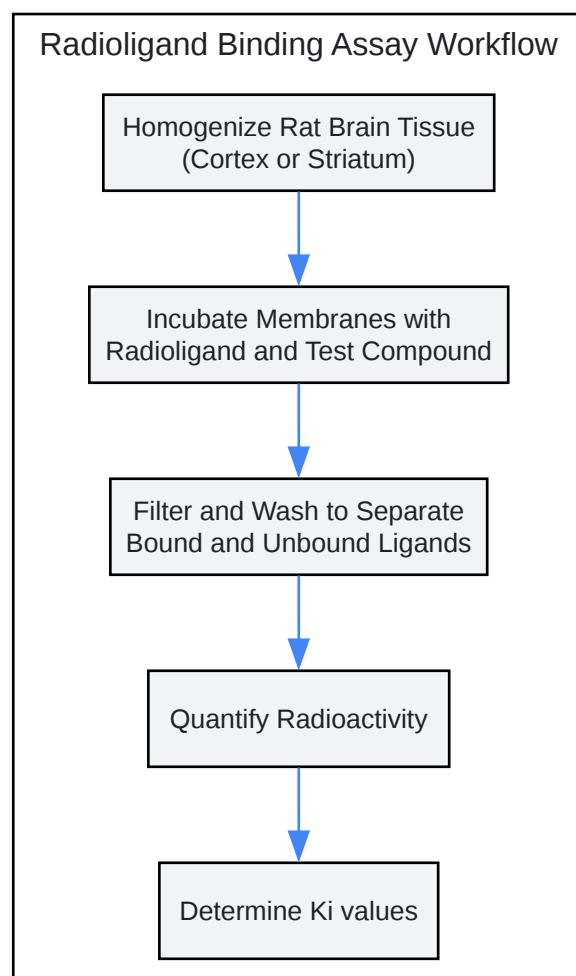
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.



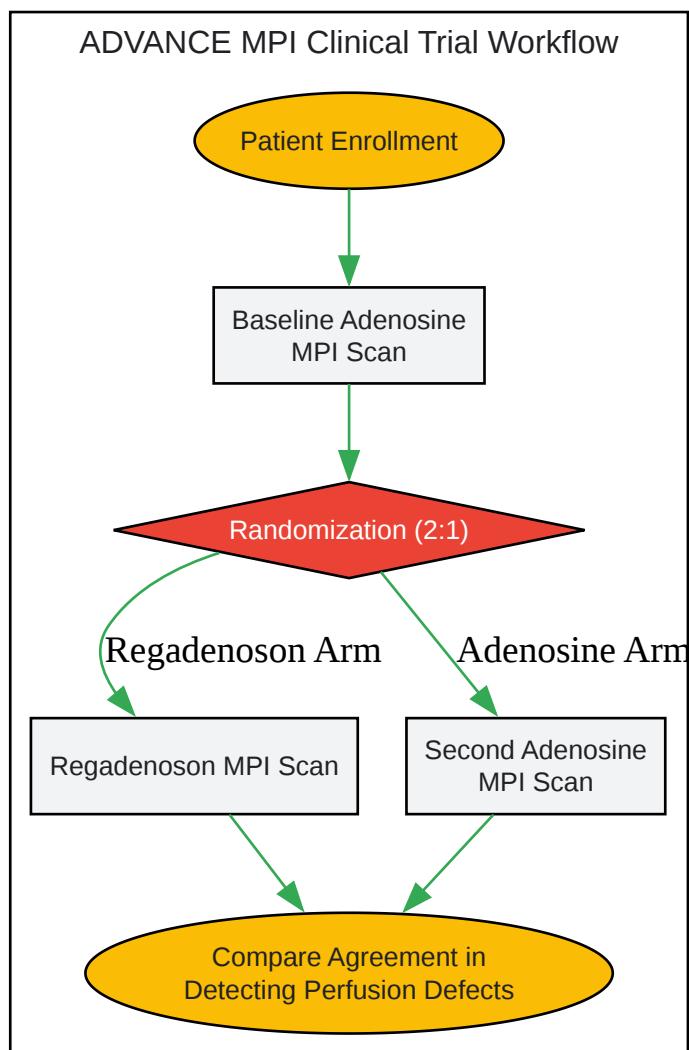
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Caption: A2A Adenosine Receptor Signaling Cascade.



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Caption: Radioligand Binding Assay Workflow.



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Caption: ADVANCE MPI Clinical Trial Design.

Discussion

The available data indicates that both **2-Hydrazino Adenosine** derivatives and Regadenoson are potent agonists of the A2A adenosine receptor, leading to vasodilation.

2-Hydrazino Adenosine derivatives, based on preclinical data in rats, exhibit high binding affinity in the low nanomolar range for the A2A receptor and demonstrate potent vasorelaxant effects in isolated aortic rings.^[1] These compounds show promise as highly selective A2A agonists.

Regadenoson, on the other hand, has been extensively studied in humans and is an approved pharmacological stress agent.[10] While its binding affinity for the human A2A receptor is lower than that reported for the **2-Hydrazino Adenosine** derivatives in rats, it demonstrates functional selectivity and potent coronary vasodilatory effects in vivo.[2][6][7] The ADVANCE clinical trials have established its non-inferiority to adenosine in myocardial perfusion imaging, with a comparable safety profile.[8][9][11][12][13]

A direct comparison of efficacy is challenging due to the different stages of development and the species differences in the available data. The **2-Hydrazino Adenosine** derivatives show high potency in preclinical models, suggesting their potential as drug candidates. Regadenoson's established clinical efficacy and safety profile make it a valuable tool in cardiovascular diagnostics. Further preclinical and clinical studies on specific **2-Hydrazino Adenosine** derivatives would be necessary to directly compare their efficacy and safety with Regadenoson in a clinical setting. derivatives would be necessary to directly compare their efficacy and safety with Regadenoson in a clinical setting.

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